Product packaging for Monascoflavin(Cat. No.:)

Monascoflavin

Cat. No.: B8205255
M. Wt: 358.4 g/mol
InChI Key: XXKNHBAFFJINCK-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monascoflavin, also widely known in scientific literature as Monascin, is a yellow azaphilone pigment primarily isolated from the fermentation products of Monascus purpureus and related species, such as in the traditional product red yeast rice (Hong-Qu) . This natural compound is a subject of significant research interest due to its diverse range of bioactivities. Studies have highlighted its potential in several research areas, particularly for its antitumor properties. Research indicates that this compound exhibits antineoplastic activity and can significantly inhibit the viability of cancer cell lines, including lung adenocarcinoma A549 cells, with demonstrated IC50 values in vitro . Its mechanism of action under investigation includes the induction of anoikis and the inhibition of specific protein targets such as GPR37 and FAM83A, suggesting a multi-targeted (polypharmacological) approach . Beyond oncology research, this compound has been reported to possess potent anti-inflammatory activity, modulating key inflammatory factors like NF-κB, IL-6, and TNF-α . It is also studied in the context of metabolic syndrome for its potential effects on regulating blood sugar levels and ameliorating hyperglycemia . As a secondary microbial metabolite, it represents the intriguing chemical diversity found in fermented products . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use, nor for human consumption. Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human consumption purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26O5 B8205255 Monascoflavin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10,16,18H,4,6-7,9,11-12H2,1-3H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKNHBAFFJINCK-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)C1C2CC3=C(COC(=C3)/C=C/C)C(=O)C2(OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Monascoflavin Biosynthetic Pathways

Polyketide and Fatty Acid Biosynthesis as Foundational Pathways

The carbon skeleton of monascoflavin is assembled through the concerted action of the polyketide synthase (PKS) and fatty acid synthase (FAS) systems. nih.govnih.govresearchgate.net These pathways provide the foundational building blocks and the initial framework for the pigment molecule.

The biosynthesis of Monascus pigments, including this compound, initiates with the fundamental precursors acetyl-CoA and malonyl-CoA. nih.govresearchgate.netbiorxiv.org Acetyl-CoA serves as the starter unit, while malonyl-CoA provides the extender units for the growing polyketide chain. The carboxylation of acetyl-CoA to malonyl-CoA is a critical committed step in fatty acid synthesis and, by extension, in the formation of the fatty acid-derived portion of this compound. ourbiochemistry.com This reaction is catalyzed by acetyl-CoA carboxylase. The subsequent condensation of these precursor molecules is a core process in both fatty acid and polyketide synthesis. researchgate.net

The assembly of the this compound backbone is a collaborative effort between the PKS and FAS pathways. nih.govnih.govresearchgate.net The chromophore part of the molecule is derived from the PKS pathway, where a series of condensation reactions build a polyketide chain. frontiersin.org Concurrently, the FAS pathway synthesizes a β-ketoacid side chain. nih.govfrontiersin.org These two components are then esterified to form the characteristic azaphilone core of Monascus pigments. frontiersin.org The iterative nature of both PKS and FAS systems allows for the controlled elongation of the carbon chains, with each module of the enzyme complex recognizing the growing substrate. stackexchange.com

Key Enzymatic Transformations and Intermediates Leading to this compound

Following the initial assembly of the polyketide and fatty acid chains and their subsequent esterification, a series of enzymatic modifications occur to yield the final this compound molecule.

Historically, it was believed that orange Monascus pigments, such as rubropunctatin (B192291) and monascorubrin (B81130), were the precursors to the yellow pigments, monascin (B191897) and ankaflavin (B600211) (a structural isomer of this compound). nih.govresearchgate.net This conversion was thought to occur through a reduction reaction. nih.gov However, more recent research has revised this understanding, suggesting that yellow azaphilone pigments are actually the primary products of a shunt pathway and can be enzymatically converted to orange pigments. nih.gov Regardless of the precise sequence, a key step in the biosynthesis of yellow pigments involves the action of a reductase. For instance, a reductase encoded by the mppE gene is involved in the conversion of an intermediate to yellow pigments. frontiersin.org Another study identified that the deletion of the MrpigE gene resulted in the loss of ability to produce orange pigments, suggesting its role in the pathway leading to these compounds, which are closely related to the yellow pigments. nih.gov

Enzyme/GeneFunctionReference
Polyketide Synthase (PKS)Catalyzes the formation of the polyketide chromophore from acetyl-CoA and malonyl-CoA. nih.govfrontiersin.org
Fatty Acid Synthase (FAS)Synthesizes the β-ketoacid side chain. nih.govfrontiersin.org
Reductase (e.g., encoded by mppE/ MrpigH)Involved in the conversion of intermediates to yellow pigments like monascin and ankaflavin. frontiersin.org
FAD-dependent oxidoreductase (e.g., MrPigF)Implicated in the conversion of yellow pigment precursors to orange pigments. nih.gov

Comparative Biosynthesis of this compound across Monascus Species and Related Fungi

The production of this compound and other pigments varies among different Monascus species, reflecting divergences in their secondary metabolite gene clusters. nih.govmdpi.com Species such as Monascus pilosus, Monascus ruber, and Monascus purpureus are all known to produce these pigments, but the relative amounts and specific profiles of the metabolites can differ significantly. nih.govnih.govd-nb.info

Genomic analyses have revealed that M. pilosus and M. ruber possess highly similar biosynthetic and secondary metabolite gene clusters, including those for yellow pigments. nih.govresearchgate.netnih.gov In contrast, M. purpureus shows more divergence in its gene clusters, which is reflected in its distinct metabolite profile. nih.govresearchgate.net For example, some strains of M. purpureus are efficient producers of pigments, while certain strains of M. pilosus and M. ruber are noted for their capacity to produce other secondary metabolites like monacolin K. biorxiv.orgnih.gov The presence or absence of key genes, such as the polyketide synthase responsible for citrinin (B600267) production (pksCT), further distinguishes these species. nih.gov

Monascus SpeciesKey Secondary MetabolitesReference
Monascus pilosusMonacolin K, Yellow Pigments (Monascin/Ankaflavin) mdpi.comnih.gov
Monascus ruberMonacolin K, Yellow Pigments (Monascin/Ankaflavin) nih.gov
Monascus purpureusPigments (Yellow, Orange, Red), Citrinin (in some strains) nih.govbiorxiv.orgnih.gov

Interconnectedness with Other Secondary Metabolic Pathways in Monascus

The biosynthesis of this compound does not occur in isolation but is interconnected with other secondary metabolic pathways within the fungus. researchgate.netbiorxiv.orgmdpi.com The precursor molecules, acetyl-CoA and malonyl-CoA, are central to the synthesis of a wide range of polyketides, including not only the pigments but also other bioactive compounds like the cholesterol-lowering agent monacolin K and the mycotoxin citrinin. researchgate.net

The allocation of these common precursors creates a metabolic grid where the activity of one pathway can influence another. For instance, the pathways for pigment and monacolin K biosynthesis both draw from the same acetyl-CoA pool. researchgate.net The regulation of these interconnected pathways is complex, involving specific transcription factors and gene clusters that control the expression of the necessary enzymes. researchgate.net This intricate network allows the fungus to produce a diverse array of secondary metabolites in response to various environmental and developmental cues.

Relationship between this compound and Citrinin Biosynthesis

The biosynthesis of this compound, a yellow azaphilone pigment, and citrinin, a mycotoxin, in fungi, particularly of the Monascus genus, is a complex topic of significant research interest. Both compounds are classified as polyketides, meaning they share a common origin in their synthesis pathway, starting from the condensation of acetyl-CoA and malonyl-CoA from the primary metabolic pool. researchgate.net This shared foundation establishes an intrinsic metabolic link between them. However, the exact nature of their biosynthetic relationship—whether they arise from a single, branched pathway or two entirely separate ones—can differ depending on the fungal species.

Investigations into various fungi have revealed different models for the relationship between the production of Monascus pigments, including this compound, and the mycotoxin citrinin. Both pathways compete for the same precursors, and the disruption of one can influence the output of the other. researchgate.netnih.gov

Shared Precursors and Metabolic Competition

The core of the relationship lies in the shared metabolic precursors. Both the polyketide synthase (PKS) responsible for initiating pigment synthesis and the PKS for citrinin synthesis draw from the same pool of acetyl-CoA and malonyl-CoA. researchgate.net This creates a point of metabolic competition. Genetic engineering studies have demonstrated that disrupting the citrinin biosynthetic pathway can redirect the flow of these precursors toward the pigment pathway, potentially leading to an increase in pigment production. researchgate.netnih.gov This competition also extends to cofactors such as NADH and NADPH, which are essential for the reduction and modification steps in both biosynthetic processes. nih.gov

Divergent and Convergent Pathway Models

Research has pointed to distinct models for how the two pathways interact in different microorganisms:

Separate Pathways in Monascus purpureus : In M. purpureus, evidence suggests that this compound and citrinin are synthesized through two independent pathways. Studies involving the disruption of the PKS gene responsible for citrinin synthesis (pksCT) showed that while citrinin production was eliminated, the production of red pigments was not negatively affected. nih.gov This indicates that distinct gene clusters and enzymes are dedicated to each final product, even though they originate from the same primary metabolites. nih.govnih.gov

Shared Pathway in Penicillium marneffei : In contrast, research on P. marneffei indicates a more integrated biosynthetic route. In this fungus, the pathway responsible for producing red pigments (structurally related to this compound) is also responsible for the synthesis of ankaflavin (a yellow pigment similar to this compound) and citrinin. nih.govhkmu.edu.hk In this model, citrinin is proposed to be an early side product that branches off the main pigment synthesis pathway. Knockdown of early pathway genes, such as pks3 and rp1, resulted in the loss of both pigment and citrinin production. However, disrupting genes further down the pathway (rp2, rp3, rp4) only affected pigment formation, while citrinin could still be detected. nih.gov

Tetraketide Branch Point in Monascus ruber : Studies using carbon isotopes in Monascus ruber have revealed another variation. The biosynthesis of citrinin in this species originates from a tetraketide intermediate, which is different from the pentaketide (B10854585) precursor used in Penicillium and Aspergillus species. nih.govresearchgate.net This finding suggests that in M. ruber, the production of pigments and citrinin may be regulated at this tetraketide branch point, where the intermediate can be channeled into either the pigment or the citrinin pathway. nih.govresearchgate.net

The following table summarizes key research findings from genetic manipulation studies on the relationship between pigment and citrinin biosynthesis.

Fungus SpeciesGene ManipulatedFunction of GeneEffect on Citrinin ProductionEffect on Pigment ProductionImplied Pathway Relationship
Monascus purpureuspksCTPolyketide Synthase for citrininEliminated/Dramatically decreased nih.govNot affected nih.govSeparate Pathways
Monascus purpureuspigRRegulatory gene for pigments-BlockedSeparate Pathways
Penicillium marneffeipks3, rp1Early pigment pathway genesNot detectable nih.govNot detectable nih.govShared Pathway (Common Trunk)
Penicillium marneffeirp2, rp3, rp4Later pigment pathway genesDetectable nih.govNot detectable nih.govShared Pathway (Citrinin as early side-product)

Genetic and Molecular Biology of Monascoflavin Production

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genes responsible for the biosynthesis of secondary metabolites like monascoflavin are typically organized into biosynthetic gene clusters (BGCs) on the fungal chromosome. The BGC for Monascus azaphilone pigments (MonAzPs), which includes this compound, is a prime example of a complex and mosaic-like cluster.

Functional studies, including targeted gene knockouts and heterologous gene expression, have been instrumental in delineating the MonAzPs BGC in several Monascus species. frontiersin.orgnih.gov The core of this cluster is a polyketide synthase (PKS) gene, often designated as mrpigA or its homolog MpPKS5, which is responsible for synthesizing the polyketide backbone of the pigment molecules. researchgate.net Inactivation of this PKS gene has been shown to abolish pigment production, confirming its central role in the biosynthetic pathway. researchgate.net

The composition and arrangement of genes within the MonAzPs BGC can vary between different Monascus species and even strains. For instance, in Monascus ruber M7 and M. purpureus, the cluster is interrupted by a gene named pigL, which encodes an ankyrin repeat protein that does not appear to have a direct function in pigment biosynthesis. frontiersin.org In other species like M. ruber NRLL 1597 and M. pilosus, this interrupting gene is replaced by a sub-cluster of six genes with putative transport or regulatory functions, none of which are predicted to be essential for MonAzP biosynthesis. frontiersin.org

The boundaries of the MonAzPs BGC have been a subject of investigation, with different studies proposing varying gene sets. Through a combination of computational analysis using tools like antiSMASH and transcriptional analysis, the BGC in M. ruber M7 has been proposed to consist of 16 genes, from mrpigA to mrpigP. frontiersin.org Orthologous, though not syntenic, BGCs have also been identified in other pigment-producing fungi, such as Talaromyces marneffei. frontiersin.orgnih.gov

A comparative analysis of the genomes of four industrial Monascus pilosus strains revealed that the monacolin K (a co-produced metabolite) BGCs were highly conserved, consisting of 9 to 11 genes. mdpi.com This highlights that while the core biosynthetic machinery is conserved, variations in the BGC architecture exist across species.

Table 1: Key Genes in the Monascus Azaphilone Pigment Biosynthetic Gene Cluster
Gene DesignationPutative FunctionRole in BiosynthesisReference
mrpigA / MpPKS5Polyketide Synthase (PKS)Synthesizes the initial polyketide backbone. frontiersin.orgresearchgate.net
mrpigBTranscriptional RegulatorRegulates the expression of other genes in the cluster. frontiersin.org
pigRPositive Regulatory FactorPositively regulates pigment biosynthesis. plos.orgnih.gov
MpigEUnknownMay be involved in the conversion between different Monascus pigments. plos.org
pigLAnkyrin repeat proteinNo discernible function in pigment biosynthesis; interrupts the cluster in some species. frontiersin.org

Transcriptional Regulation of this compound Biosynthesis Genes

The production of this compound and other MonAzPs is tightly controlled at the transcriptional level. Studies have shown that the diversity in pigment profiles among different Monascus strains is more significantly influenced by differences in gene expression than by variations in the DNA sequences of the BGCs themselves. nih.gov A study comparing four wild-type Monascus strains (M. anka M7, M. purpureus M9, M. ruber C100, and M. aurantiacus M15) found that while the DNA sequences of their pigment BGCs were over 99% similar, the transcriptional levels of 17 pigment biosynthetic genes varied significantly, correlating with their different pigment profiles. nih.gov

The expression of the MonAzPs BGC is governed by specific transcriptional regulators within the cluster, such as the GAL4-type transcription factor MppR1, which is homologous to AflR, a well-known regulator of aflatoxin biosynthesis. researchgate.net Another key regulator is PigR, a positive regulatory factor whose knockout leads to decreased pigment production. plos.orgnih.gov

External factors, such as the availability of specific nutrients, can also profoundly impact the transcription of these genes. For example, the addition of certain amino acids to the fermentation medium can modulate the expression of the PKS gene cluster. frontiersin.org In one study, histidine was found to enhance the transcription of most genes in the PKS cluster in M. purpureus, while methionine had the opposite effect. frontiersin.org This indicates that the fungus can sense and respond to environmental cues to control the production of its secondary metabolites.

Comparative transcriptomic analyses between high and low-producing strains of related metabolites have further illuminated the regulatory landscape. In a study on citrinin (B600267), another polyketide from Monascus, several transcription factors were identified among the differentially expressed genes, suggesting a complex regulatory network that could also influence the biosynthesis of co-produced pigments like this compound. mdpi.com

Molecular Engineering Strategies for Pathway Manipulation

The elucidation of the genetic basis for this compound production has paved the way for targeted molecular engineering strategies aimed at manipulating the biosynthetic pathway. These approaches are designed to enhance the production of desired compounds, eliminate unwanted byproducts, or even generate novel molecules.

Gene knockout and overexpression are powerful tools for functional genomics and for engineering microbial strains for improved metabolite production. nih.govmdpi.com In the context of Monascus, these techniques have been successfully applied to modulate the output of the azaphilone pathway.

Gene Knockout: Targeted gene deletion is often used to eliminate the production of undesirable metabolites or to redirect metabolic flux. For instance, to create safer Monascus strains, the gene pksCT, which is essential for the biosynthesis of the mycotoxin citrinin, has been knocked out. frontiersin.org Similarly, disrupting the citrinin synthesis regulator gene ctnR has been shown to effectively block citrinin production. nih.gov Knocking out the pigment-regulatory gene pigR in a citrinin-free strain of M. pilosus resulted in a 76.60% increase in the production of monacolin K, demonstrating the competition for precursors between the pigment and monacolin K pathways. nih.gov

Overexpression Studies: Overexpression of key biosynthetic or regulatory genes is a common strategy to boost the production of a target metabolite. In Monascus purpureus, the overexpression of four different genes from the monacolin K biosynthetic cluster (mokC, mokD, mokE, and mokI) led to significant increases in monacolin K yield, with the overexpression of mokC resulting in a 234.3% increase. nih.govresearchgate.net Similarly, overexpressing the mokF gene increased monacolin K production by 74.19%. nih.gov These studies highlight the potential of upregulating specific enzymatic steps to enhance the output of a polyketide pathway, a strategy that is directly applicable to increasing this compound titers.

Table 2: Examples of Gene Manipulation in Monascus and Their Effects on Metabolite Production
Monascus SpeciesGene ManipulatedStrategyEffect on Metabolite ProductionReference
M. pilosusctnRKnockoutDisrupted citrinin production. nih.gov
M. pilosuspigRKnockoutIncreased monacolin K production by 76.60%. nih.gov
M. purpureusmokCOverexpressionIncreased monacolin K production by 234.3%. nih.gov
M. purpureusmokDOverexpressionIncreased monacolin K production by 220.8%. nih.gov
M. purpureusmokFOverexpressionIncreased monacolin K production by 74.19%. nih.gov
M. pilosusmokIOverexpressionIncreased monacolin K production by up to 41.39%. mdpi.com

Heterologous expression, which involves transferring a BGC from its native producer into a more tractable host organism, is a powerful strategy for studying and producing natural products. nih.govfrontiersin.org This approach can overcome challenges associated with the slow growth or genetic intractability of the native organism and can be used to activate "silent" BGCs that are not expressed under standard laboratory conditions. nih.govrsc.org

The process typically involves cloning the entire BGC, which can be over 100 kb in size, into an expression vector and then introducing it into a suitable heterologous host. frontiersin.orgnih.gov Common hosts for fungal BGCs include model yeast species like Saccharomyces cerevisiae and filamentous fungi such as Aspergillus nidulans or Aspergillus oryzae. mdpi.com These hosts are often engineered to be good producers by deleting competing native BGCs to increase the availability of precursors like acetyl-CoA and malonyl-CoA for the heterologous pathway. frontiersin.org

While specific examples of heterologous expression of the complete this compound BGC are not yet prominent in the literature, the methodology holds significant promise. The successful heterologous expression of other complex fungal polyketide pathways demonstrates the feasibility of this approach for producing this compound in a controlled and potentially high-yield industrial setting. mdpi.comnih.gov

Metabolic engineering encompasses a broader range of strategies aimed at optimizing the genetic and regulatory processes within a cell to increase the production of a specific substance. wi3r.de For enhancing this compound titer, this can involve a multi-pronged approach that goes beyond the manipulation of the BGC itself.

A key strategy is to increase the supply of essential precursors. This compound, being a polyketide, is derived from acetyl-CoA and malonyl-CoA. Engineering the central carbon metabolism to channel more carbon towards these building blocks is a viable approach. For example, upregulating pathways that generate acetyl-CoA could lead to higher pigment yields.

Another effective strategy is to block competing metabolic pathways that drain the precursor pool. As demonstrated in M. pilosus, knocking out the pigR gene, which regulates the competing pigment pathway, significantly enhanced the production of monacolin K. nih.gov A similar strategy could be employed to enhance this compound by knocking out genes leading to other, less desirable azaphilone pigments or unrelated secondary metabolites that share the same precursors.

Multiplex metabolic engineering, where several genes are targeted simultaneously, is becoming increasingly common. nih.gov A successful approach for this compound could involve:

Disrupting the BGCs of competing metabolites (e.g., citrinin, other pigments).

Overexpressing the specific this compound biosynthetic genes and its key regulator.

Engineering central metabolism to boost the supply of acetyl-CoA and malonyl-CoA.

These integrated metabolic engineering approaches, guided by systems biology data and sophisticated genetic tools, offer a powerful route to developing Monascus strains that are highly efficient and specific producers of this compound. nih.govfrontiersin.org

Fungal Bioprocesses for Monascoflavin Production Research

Selection and Characterization of High-Yielding Monascus Strains

The foundation of efficient monascoflavin production lies in the selection of superior fungal strains. Monascus species exhibit considerable diversity in their metabolic profiles, with different strains varying in the quantity and type of pigments they produce. scielo.br The process typically begins with isolating and screening various Monascus isolates from sources like traditional fermented foods. scielo.br

Characterization involves morphological and molecular methods. Morphological observation includes colony size and ascospore characteristics. tandfonline.com For molecular identification, sequencing of ribosomal RNA genes, such as the internal transcribed spacer (ITS) regions, and other specific genes like β-tubulin and polyketide synthase genes, is employed to determine the precise taxonomic position of the strain. tandfonline.com

Screening programs aim to identify strains that produce high yields of yellow pigments, specifically ankaflavin (B600211) and monascin (B191897) (the two components of this compound), while producing minimal levels of the mycotoxin citrinin (B600267). scielo.brscielo.br For instance, a study identified Monascus purpureus NTU 568 as a high-yield producer of ankaflavin (6836.2 mg/kg) and monascin (7060.8 mg/kg) when grown on a dioscorea substrate. tandfonline.com Similarly, Monascus ruber BCRC 31535 was identified as a high-yield strain for producing monacolin K, a related polyketide, indicating its robust secondary metabolism capabilities. nih.gov Mutation techniques, such as atmospheric and room temperature plasma (ARTP), are also used to generate mutant strains with enhanced pigment production and reduced citrinin content. researchgate.net

Table 1: Comparison of Selected Monascus Strains for Pigment Production

Strain Species Key Characteristics Reference
LPB 31 Monascus sp. Selected for high biopigment production and low citrinin concentration in solid-state fermentation. scielo.br
NTU 568 Monascus purpureus High producer of ankaflavin (6836.2 mg/kg) and monascin (7060.8 mg/kg). tandfonline.com
AKI, AKII, 915 Monascus purpureus Strain AKII produced the highest concentration of angkak pigments among the three. kemdikbud.go.id

| RS7 | Monascus sp. | A mutant strain obtained via ARTP mutagenesis with a 66.7% increase in orange pigment production and a 69% reduction in citrinin. | researchgate.net |

Optimization of Culture Medium Components for this compound Biosynthesis

The composition of the culture medium is a critical factor that directly influences microbial growth and the biosynthesis of secondary metabolites like this compound. rasayanjournal.co.inmdpi.com Optimizing nutrient sources is essential for maximizing production yield.

The type and concentration of the carbon source significantly affect the production of Monascus pigments. nih.govdntb.gov.ua Various carbon sources, including monosaccharides, disaccharides, and polysaccharides, are metabolized to form the building blocks for both biomass and secondary metabolites. bohrium.com In a study on Monascus kaoliang, glycerol (B35011) was found to be a superior carbon source for pigment production, yielding a color value of 139.9 U/mL, followed by mannitol (B672) (73.96 U/mL). nih.gov Other sources like lactose, fructose, soluble starch, and sucrose (B13894) have also been investigated. nih.gov The choice of carbon source can shift the metabolic flux towards the polyketide synthesis pathway, which is responsible for this compound production. While detailed metabolic flux analysis for this compound is complex, comparative transcriptomics reveals that different carbon sources upregulate distinct gene clusters related to carbohydrate metabolism and transport, thereby influencing pigment profiles. nih.gov

Table 2: Effect of Different Carbon Sources on Monascus kaoliang Pigment Production

Carbon Source Total Pigment Color Value (U/mL)
Glycerol 139.91
Mannitol 73.96
Fructose < 70
Lactose < 60
Soluble Starch < 40
Sucrose < 40

(Data adapted from a study on M. kaoliang where peptone was the nitrogen source. nih.gov)

Nitrogen sources are essential not only for mycelial growth but also as regulatory molecules in secondary metabolism. researchgate.netnih.gov The choice of nitrogen source can dramatically alter the ratio of yellow, orange, and red pigments produced. researchgate.net Organic nitrogen sources like peptone and yeast extract often promote the production of yellow and red pigments. nih.govcapes.gov.br For instance, in one study, peptone was the most effective nitrogen source, resulting in a total pigment color value of 201.2 U/mL. nih.gov Inorganic nitrogen sources, such as ammonium (B1175870) salts ((NH₄)₂SO₄) and nitrates (NaNO₃), also influence the pigment profile. nih.govresearchgate.net Ammonium-based nitrogen sources tend to lower the pH of the fermentation broth, which favors the production of yellow and orange pigments. researchgate.net Conversely, nitrate (B79036) and certain organic nitrogen sources maintain a higher pH (around 6.5), which is more suitable for red pigment formation. nih.govresearchgate.net Glutamic acid has also been shown to increase total pigment production. researchgate.net

| Glutamic Acid | Shown to increase total pigment production compared to controls. | researchgate.net |

Fermentation System Development and Process Control for this compound Production

Developing a robust fermentation system and implementing precise process control are crucial for translating laboratory-scale findings to industrial production. researchgate.netindexcopernicus.com Key parameters such as pH, temperature, dissolved oxygen, and agitation must be carefully monitored and controlled to maintain optimal conditions for fungal growth and metabolite synthesis. controlglobal.commdpi.com

Submerged fermentation (SmF) is the most common method for industrial-scale production of Monascus pigments due to its scalability and better control over process parameters compared to solid-state fermentation. researchgate.netimrpress.com In SmF, the fungus grows as suspended mycelia or pellets in a liquid medium within a bioreactor. uliege.be

Several strategies are employed to maximize pigment yield in SmF. Fed-batch fermentation is a widely used technique where a concentrated feeding medium containing nutrients like carbon and nitrogen is added periodically to the bioreactor. core.ac.uk This approach allows for achieving high cell densities while avoiding the inhibitory effects of high substrate concentrations that can occur in a standard batch process. core.ac.uk One study achieved a mycelial biomass of 39.77 g/L using a fed-batch strategy, which was four times higher than in a conventional batch culture. core.ac.uk Interestingly, this high-density culture resulted in a shift towards yellow pigment accumulation, suggesting a non-coupled growth relationship where pigment production is enhanced at later stages of fermentation. core.ac.uk

Control of the fermentation environment is critical. The morphology of the fungus (dispersed mycelia vs. pellets) is heavily influenced by agitation speed and shear stress, which in turn affects pigment production. researchgate.net The pH of the medium is another key factor; a low pH (e.g., 2.5-4.0) generally promotes the formation of yellow and orange pigments like this compound, while a higher pH (e.g., 6.5) favors red pigments. researchgate.netresearchgate.net Therefore, two-stage pH control strategies have been developed to selectively produce pigments of a desired color. researchgate.net

Solid-State Fermentation Considerations for this compound

Solid-state fermentation (SSF) is a prominent and economically viable method for producing pigments from Monascus species. niras.combiofueljournal.com This technique involves cultivating microorganisms on solid materials in the absence of free-flowing water, a condition that mimics the natural habitat of filamentous fungi. core.ac.uksarpublication.com SSF is often preferred due to its potential for higher product yields, lower energy requirements, and reduced wastewater generation compared to submerged fermentation. niras.combiofueljournal.com For the production of Monascus pigments, including the yellow pigment this compound, SSF allows for the use of various low-cost agro-industrial residues as substrates. ekb.egresearchgate.net

Research into SSF for Monascus pigment production focuses on optimizing various parameters to maximize yield and control the color profile of the produced pigments. Key areas of investigation include the selection of appropriate substrates, the influence of carbon and nitrogen supplementation, and the control of physical parameters such as moisture content, temperature, and pH.

Substrate Selection and Supplementation

The choice of substrate is a critical factor in SSF as it provides the necessary nutrients and physical support for fungal growth and pigment synthesis. ekb.eg A wide array of agricultural products and residues have been investigated for their potential in Monascus pigment production.

Corn meal has been identified as an effective substrate for pigment production by Monascus purpureus. researchgate.netthaiscience.info Studies have shown that its supplementation with carbon sources like glucose can significantly enhance pigment yields. For instance, the addition of 8% (w/w) glucose to corn meal resulted in a maximum pigment yield of 129.63 OD U/g of dry substrate. researchgate.net Similarly, molasses has also been used to improve pigment production. thaiscience.info The co-supplementation of corn meal with 8% molasses and 1% soybean milk has been reported to increase pigment yields substantially. thaiscience.info

Other agricultural residues have also been successfully employed. Jackfruit seed powder, when used as a substrate for Monascus purpureus, achieved a pigment yield of 25 OD Units/g of dry fermented substrate under optimized conditions. nih.gov Corn cob powder is another promising substrate, yielding 25.42 OD Units/g of dry fermented substrate. core.ac.uk The use of these waste materials offers a cost-effective and environmentally friendly approach to pigment production. researchgate.net Research has also explored substrates like potato chips industry wastes, where Monascus ruber produced maximum concentrations of yellow, orange, and red pigments of 221.7, 179.6, and 147.3 U/g of dry fermented materials, respectively. ekb.eg

Table 1: Effect of Different Substrates on Monascus Pigment Production in SSF

SubstrateFungal StrainSupplementationReported Pigment YieldReference
Corn MealMonascus purpureus CMU0018% (w/w) Glucose129.63 OD U/gds researchgate.net
Corn MealMonascus purpureus AHK128% Molasses + 1% Soybean Milk5.94-fold increase compared to 8% molasses alone thaiscience.info
Jackfruit Seed PowderMonascus purpureusNone (optimized process parameters)25 OD U/gdfs nih.gov
Corn Cob PowderMonascus purpureus KACC 42430None (optimized process parameters)25.42 OD U/gdfs core.ac.uk
Potato Chips Industry WastesMonascus ruber Went AUMC 5705Optimized conditionsYellow: 221.7 U/g, Orange: 179.6 U/g, Red: 147.3 U/g ekb.eg

Influence of Fermentation Parameters

Optimizing the physical and chemical environment is crucial for maximizing this compound production during SSF. editverse.com Key parameters that are frequently studied include initial moisture content, incubation temperature, pH, and inoculum size.

Initial Moisture Content: The water content of the substrate is a critical factor influencing microbial growth and metabolic activity in SSF. core.ac.ukmdpi.com For Monascus purpureus grown on corn cob powder, an initial moisture content of 60% (w/w) was found to be optimal. core.ac.uk For jackfruit seed powder, the optimal initial moisture content was determined to be 50%. nih.gov

Temperature: Incubation temperature directly affects fungal growth and enzyme production. editverse.com Most studies on Monascus pigment production in SSF have found the optimal temperature to be around 30°C. researchgate.netnih.govcore.ac.uk

pH: The pH of the substrate can influence the type and amount of pigment produced. While the initial pH is set, it can change during fermentation due to the metabolic activities of the fungus. mdpi.com The color of Monascus pigments has been shown to be stable over a wide pH range in some SSF systems, which is a significant advantage for food applications. nih.gov

Inoculum Size: The concentration of the initial fungal spores can impact the colonization of the substrate and the onset of pigment production. For instance, an inoculum of 9x10⁴ spores per gram of dry substrate was found to be optimal for pigment production on jackfruit seed powder. nih.gov

Table 2: Optimized Parameters for Monascus Pigment Production in SSF on Various Substrates

SubstrateFungal StrainOptimal Moisture Content (% w/w)Optimal Temperature (°C)Optimal Incubation Period (days)Reference
Corn Cob PowderMonascus purpureus KACC 4243060307 core.ac.uk
Jackfruit Seed PowderMonascus purpureus50307 nih.gov
Corn MealMonascus purpureus CMU001Not Specified3014 researchgate.net

The research into SSF for this compound and other Monascus pigments continues to evolve, with a focus on utilizing waste streams, optimizing process parameters, and understanding the complex interactions between the fungus and the solid substrate to enhance production efficiency. researchgate.netnih.gov

Advanced Analytical Methodologies in Monascoflavin Research

Chromatographic Separation Techniques for Monascoflavin and Related Metabolitessigmaaldrich.comcopernicus.orgescholarship.org

Chromatography is a fundamental biophysical technique for the separation, identification, and purification of components within a mixture. sigmaaldrich.comcopernicus.org The process is based on the differential partitioning of molecules between a stationary phase (a solid or a liquid on a solid support) and a mobile phase (a liquid or gas). sigmaaldrich.comcopernicus.org Various chromatographic methods are pivotal in isolating this compound from the complex matrix of metabolites produced by Monascus species.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the qualitative and quantitative analysis of this compound. mdpi.comnih.gov As an advanced form of column chromatography, HPLC utilizes high pressure to pass the mobile phase through a column packed with a stationary phase, enabling high-resolution separations. copernicus.org This method is particularly suited for non-volatile and thermally unstable compounds like this compound. copernicus.org

In research and quality control, HPLC is frequently used to determine the purity of this compound samples. For instance, commercial standards of this compound (also known as Monascin) are often assayed at ≥97.0% purity by HPLC. nih.gov Reversed-phase HPLC, commonly using a C18 column, is a typical configuration for the analysis of Monascus pigments and other complex natural products. researchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A Diode Array Detector (DAD) can be coupled with the HPLC system to provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. researchgate.netnih.gov

Table 1: General HPLC Parameters for Analysis of Related Compounds

Parameter Typical Value/Condition Purpose
Column C18 (5µm, 4.6mm ID x 250mm) Stationary phase for reversed-phase separation.
Mobile Phase Phosphate buffer: Acetonitrile mixture Eluent to carry the sample through the column.
Flow Rate 0.8 mL/min Controls the speed of separation and retention time.
Detector Diode Array Detector (DAD) Measures absorbance at multiple wavelengths for identification.

This table represents typical conditions used for the analysis of related water-soluble vitamins and may be adapted for this compound analysis. researchgate.net

For more definitive identification and comprehensive profiling of this compound and its related metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. ismrm.orgsilantes.com This powerful hyphenated technique combines the superior separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov LC-MS provides not only retention time data but also mass-to-charge ratio (m/z) information, which allows for the determination of molecular weight and elemental composition, offering unparalleled sensitivity and specificity. silantes.comsigmaaldrich.com

The use of tandem mass spectrometry (LC-MS/MS) further enhances structural elucidation by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. silantes.com This technique is invaluable for distinguishing between structurally similar azaphilone pigments produced by Monascus and for identifying novel or unexpected metabolites within a sample extract. ismrm.orgjenabioscience.com For complex compounds that exhibit poor chromatographic behavior or low ionization efficiency, pre-column derivatization techniques can be employed to enhance their detection by LC-MS/MS.

While HPLC and LC-MS are dominant, other chromatographic techniques have roles in this compound research.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method often used for preliminary screening and purification of Monascus pigments. jenabioscience.com It involves spotting a sample onto a plate coated with a thin layer of adsorbent (like silica (B1680970) gel) and developing the plate in a chamber with a suitable solvent system. While primarily qualitative, it can effectively separate different classes of pigments based on their polarity.

Gas Chromatography (GC): GC is typically used for volatile and thermally stable compounds. Direct analysis of this compound by GC is not feasible due to its low volatility. However, GC can be used to analyze volatile degradation products. For example, ozonolysis of this compound yields volatile compounds like acetaldehyde, which could be analyzed by GC to help elucidate parts of its structure.

Spectroscopic Characterization of this compound Structure

Spectroscopic methods are indispensable for elucidating the precise chemical structure of this compound and for quantifying it in various samples. These techniques probe the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. Early structural studies on this compound and its hydrogenated derivatives (dihydrothis compound, hexahydrothis compound) relied heavily on NMR to correlate chemical transformations with spectral changes, which was instrumental in confirming its structure.

A particularly advanced application of NMR is in biosynthetic labeling studies. sigmaaldrich.com This method is used to trace the metabolic pathway leading to the formation of a natural product. nih.gov The producing organism, Monascus spp., is fed with a precursor molecule enriched with a stable isotope, most commonly ¹³C (e.g., [1-¹³C]acetate or [2-¹³C]acetate). The microorganisms incorporate these labeled precursors into this compound through their natural biosynthetic machinery.

The resulting this compound molecules will have an enhanced ¹³C signal at specific positions in the carbon skeleton. By analyzing the ¹³C NMR spectrum of the labeled this compound, researchers can map which carbon atoms of the final molecule originated from which atoms of the precursor. sigmaaldrich.com This provides definitive evidence for the biosynthetic pathway, confirming that this compound is a polyketide assembled from acetate (B1210297) and fatty acid building blocks. nih.gov

Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward and widely used method for the quantification of colored compounds like this compound. The technique measures the absorbance of light at specific wavelengths as it passes through a sample. sigmaaldrich.com this compound, being a yellow pigment, has characteristic absorption maxima in the UV and visible regions of the electromagnetic spectrum.

The UV-Vis spectrum of this compound in methanol (B129727) shows a prominent absorption peak at approximately 382 nm. This characteristic absorption allows for its quantification using the Beer-Lambert law. The spectrum can be influenced by the solvent and the pH. For instance, in the presence of a base, the absorption maximum of this compound shifts to a longer wavelength (a bathochromic shift) to around 496 mμ, which is indicative of changes in the chromophore's electronic structure. This technique is valuable for routine analysis and for monitoring pigment production during fermentation.

Table 2: UV-Vis Absorption Maxima for this compound and a Derivative

Compound Solvent λmax (nm)
This compound Methanol 382
This compound Methanol + Base 496
Dihydrothis compound Methanol 220, 237, 364

Data sourced from Inouye et al. (1961).

Infrared (IR) Spectroscopy in this compound Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used for the structural elucidation and identification of chemical compounds. wikipedia.org The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their functional groups. longdom.org When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending, and the molecule absorbs the energy at frequencies characteristic of those bonds. frontiersin.org This absorption pattern creates a unique spectral fingerprint, allowing for the identification of the functional groups present in the molecule. longdom.orglibretexts.org

In the analysis of this compound, IR spectroscopy serves as a crucial tool for confirming its molecular structure. The IR spectrum of this compound reveals characteristic absorption bands that correspond to its key functional groups. Early research into the structure of this compound utilized IR spectroscopy to identify the presence of a γ-lactone, multiple carbonyl groups, and carbon-carbon double bonds. columbia.edu The analysis, typically performed on a potassium bromide (KBr) pellet containing the sample, shows distinct peaks that are instrumental in differentiating this compound from its hydrogenated derivatives or other related azaphilone pigments. columbia.edu For instance, the IR spectrum of dihydrothis compound, a derivative, shows shifts in absorption bands that indicate the saturation of a double bond. columbia.edu

The table below details the significant infrared absorption bands observed for this compound and their corresponding functional group assignments, which have been pivotal in its structural determination. columbia.edu

Wavenumber (cm⁻¹) Functional Group Assignment Vibrational Mode
1785γ-LactoneC=O Stretch
1722Saturated KetoneC=O Stretch
1689α,β-Unsaturated KetoneC=O Stretch
1635Carbon-Carbon Double BondC=C Stretch

Integrated Omics Approaches for this compound Pathway Discovery (e.g., Metabolomics, Transcriptomics)

The elucidation of complex biosynthetic pathways for secondary metabolites like this compound has been significantly advanced by the use of integrated omics approaches. frontiersin.orgnih.gov These strategies combine data from different biological layers—such as the transcriptome (all RNA transcripts) and the metabolome (all small-molecule metabolites)—to build a comprehensive understanding of how a compound is produced. rsc.orgmdpi.com For this compound, which is part of the broader family of azaphilone pigments produced by Monascus species, integrating transcriptomics and metabolomics has been essential for identifying the genes, enzymes, and regulatory networks involved in its biosynthesis. thieme-connect.comnih.gov

Transcriptomics, often utilizing techniques like real-time quantitative PCR (qPCR) and RNA-Seq, allows researchers to study gene expression under different conditions. mdpi.comresearchgate.net In the context of this compound research, scientists can compare the gene expression profiles of Monascus strains that produce high versus low levels of the pigment. This differential expression analysis helps identify candidate genes that are upregulated during pigment production. researchgate.net These genes often belong to a biosynthetic gene cluster (BGC), a contiguous set of genes on the chromosome that collectively code for the enzymes required to synthesize a specific metabolite. nih.gov

Metabolomics complements this by providing a snapshot of the small molecules present in the cell at a given time. tum.de By correlating changes in the metabolome with the transcriptomic data, researchers can link specific genes to the production of certain intermediates and the final this compound product. For example, the deletion or knockout of a candidate gene identified through transcriptomics should lead to the absence of this compound and the potential accumulation of its precursor in the metabolome, thereby confirming the gene's function. nih.gov This integrated approach was instrumental in delineating the boundaries of the complex azaphilone pigment BGC in Monascus ruber M7. nih.gov Such studies have confirmed that the biosynthesis of yellow azaphilones (like ankaflavin (B600211) and monascin (B191897), which are closely related to this compound) and orange azaphilones (like monascorubrin) originates from a common pathway involving a polyketide synthase (PKS). researchgate.netnih.gov

The following table summarizes key findings from research that employed integrated omics to investigate the biosynthetic pathway of Monascus azaphilone pigments.

Omics Approach Organism/System Key Findings Reference
Comparative Genomics & Transcriptomics Monascus ruber M7Identified the boundaries of the Monascus azaphilone pigment (MonAzPs) biosynthetic gene cluster. nih.gov
Metabolite Analysis & Gene Deletion Monascus ruber M7Confirmed that the MonAzPs BGC is responsible for producing both yellow (e.g., ankaflavin) and orange (e.g., monascorubrin) pigments. nih.gov
Real-time Quantitative PCR (qPCR) Monascus ruber M7Revealed that acidic pH conditions upregulate the expression of genes related to orange Monascus pigment biosynthesis. researchgate.net
Transcriptomics & Metabolomics Monascus purpureusInvestigated mechanisms of citrinin (B600267) and pigment biosynthesis, highlighting the role of specific polyketide synthase genes. nih.gov

These integrated strategies provide a powerful framework for not only discovering the core biosynthetic pathway but also for understanding its regulation, paving the way for metabolic engineering efforts to enhance the production of specific desired compounds like this compound. researchgate.net

Research on Monascoflavin Derivatives and Structural Modifications

Elucidation of Monascoflavin Derivative Structures

The structural elucidation of this compound and its derivatives is fundamental to understanding their properties and biosynthetic origins. This compound is structurally related to other Monascus pigments, which are broadly classified by color into yellow, orange, and red categories. acs.orgresearchgate.net this compound itself is a yellow pigment, considered a reduction product of the orange pigment, monascorubrin (B81130). google.comgoogle.com

The determination of the chemical structures of these complex molecules relies heavily on a combination of advanced spectroscopic and spectrometric techniques. Key methods employed in research include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are crucial for determining the carbon-hydrogen framework of the molecules, establishing connectivity between atoms, and defining the stereochemistry. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the precise molecular formula of a compound. researchgate.netresearchgate.net Tandem MS (MS/MS) helps in fragmenting the molecule to gain further structural insights. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule and its chromophore system, which is responsible for its color. researchgate.netcolumbia.edu

Through these methods, researchers have identified and characterized a wide range of derivatives. For example, the structures of the classic orange pigments, rubropunctatin (B192291) and monascorubrin, and their corresponding red amino-derivatives, rubropunctamine (B1680260) and monascorubramine, have been well-established. acs.orgnih.gov More recently, novel derivatives have been isolated from various Monascus strains, including citrinin-free strains, leading to the identification of compounds like monapilonitrile A, monapilosine, and N-ethanolic monapilosine. mdpi.comencyclopedia.pub The structural analysis of these new compounds continues to expand the known diversity of the Monascus pigment family. mdpi.com

MethodApplication in Structural ElucidationKey Findings
NMR Spectroscopy Determines the complete chemical structure, including connectivity and stereochemistry of atoms.Elucidated the structures of new azaphilone derivatives like monascuskaodione. researchgate.net
Mass Spectrometry Provides the exact molecular weight and elemental composition (HRMS); fragmentation patterns (MS/MS) help identify structural motifs.Confirmed the molecular formulas for new metabolites such as monascopyridines E and F. researchgate.net
UV-Vis Spectroscopy Characterizes the light-absorbing chromophore system, which is directly related to the pigment's color.Differentiates between yellow, orange, and red pigment classes based on their absorbance maxima. nih.gov
IR Spectroscopy Identifies key functional groups, such as carbonyls and hydroxyls, present in the molecule.Detected the absence of a lactone ring in certain new metabolites compared to monascorubrin. researchgate.netcolumbia.edu

Biosynthetic Pathways to this compound Derivatives

The biosynthesis of this compound and its related azaphilone pigments is a complex process involving multiple enzymatic steps, primarily governed by a polyketide synthase (PKS) gene cluster. nih.govnih.gov These pigments are secondary metabolites, meaning they are not essential for the primary growth of the fungus but are produced under specific conditions. frontiersin.orgacs.org

The generally accepted biosynthetic pathway begins with the synthesis of two key precursors: an azaphilone chromophore core and a β-ketoacid side chain. nih.govfrontiersin.org

The chromophore is assembled by a polyketide synthase (PKS) enzyme, which iteratively condenses acetate (B1210297) units. nih.govfrontiersin.org

Concurrently, a fatty acid synthase (FAS) produces a β-ketoacid side chain (e.g., β-keto-octanoyl or β-keto-decanoyl thioester). nih.gov

These two components are then esterified to form the orange pigments, such as rubropunctatin (with a C5-derived side chain) and monascorubrin (with a C7-derived side chain). nih.govfrontiersin.org

From these orange pigments, the pathway diverges to create the yellow and red derivatives. nih.gov

Yellow Pigments: this compound and its homolog ankaflavin (B600211) are formed through the enzymatic reduction of the corresponding orange pigments, monascorubrin and rubropunctatin. google.comnih.gov

Red Pigments: The red pigments, such as monascorubramine and rubropunctamine, are not typically formed biosynthetically by enzymes. Instead, they are the product of a chemical reaction where the orange pigments react with compounds containing a primary amino group, such as amino acids, which are present in the fungal culture. acs.orgnih.gov

Enzymatic reactions are central to the formation of the core pigment structure and the subsequent conversion to yellow derivatives. The entire process is orchestrated by a series of enzymes encoded by a conserved PKS gene cluster found in Monascus species. nih.gov While the complete enzymatic cascade is still under investigation, key enzymatic functions have been identified. nih.govnih.gov

The conversion of the orange pigments (monascorubrin and rubropunctatin) to the yellow pigments (this compound and ankaflavin) is a critical enzymatic reduction step. nih.gov This reduction modifies the conjugated polyene system of the chromophore, leading to the characteristic yellow color. google.com Gene knockout studies have started to unravel the roles of specific genes within the cluster. For instance, genes like mppE and mppG have been implicated in the biosynthesis of yellow and orange pigments, respectively, although minor alternative pathways may also exist. researchgate.net The process highlights a sophisticated enzymatic machinery that modifies a core scaffold to produce a variety of pigments.

In research, chemical transformations are used both to understand the natural formation of derivatives and to create novel compounds. The most significant chemical transformation is the aminophilic reaction of the orange pigments, which are the direct precursors to this compound. mdpi.com This reaction involves the replacement of the pyranyl oxygen atom in the orange pigment's core structure with a nitrogen atom from a primary amine or an amino acid. mdpi.com This non-enzymatic reaction is responsible for the natural formation of the classic red pigments, rubropunctamine and monascorubramine. nih.gov

Researchers have harnessed this reactivity to synthetically create large libraries of new pigment derivatives. In one study, 41 different Monascus pigment derivatives were synthesized by reacting purified orange pigments with 21 different amines and 20 different amino acids. mdpi.com This approach allows for the systematic modification of the pigment structure to investigate how these changes affect its chemical and biological properties. Other chemical transformations studied in research contexts include controlled reduction reactions to produce yellow pigments like this compound from their orange precursors. google.com These chemical studies provide insight into the inherent reactivity of the azaphilone core and offer pathways to novel compounds not found in nature. mdpi.com


Ecological and Physiological Significance of Monascoflavin in Fungal Biology

Monascoflavin as a Fungal Secondary Metabolite: Ecological and Physiological Roles

Fungi produce a vast array of low-molecular-weight compounds known as secondary metabolites that are not essential for their primary growth but play crucial roles in their interaction with the environment. nih.gov These molecules are synthesized through complex biochemical pathways and serve diverse ecological functions, including defense against competitors and predators, protection from abiotic stresses, and communication. nih.govnumberanalytics.com this compound is a yellow azaphilone pigment, a class of fungal polyketides, and a characteristic secondary metabolite produced by fungi of the genus Monascus. mdpi.com

The production of this compound and other Monascus pigments is believed to confer a competitive advantage to the fungus in its ecological niche. frontiersin.org While the precise ecological roles of this compound are still under investigation, the known functions of fungal secondary metabolites provide a framework for its significance. A primary role is likely in inter-microbial competition. Various metabolites from Monascus are known to possess antimicrobial properties, which can inhibit the growth of competing bacteria and fungi, thereby securing resources for Monascus. reading.ac.ukresearchgate.netsciopen.com

Physiologically, within the fungus itself, this compound may offer protection from environmental stressors. For instance, yellow Monascus pigments have been noted to be more photostable than their red pigment counterparts. researchgate.net This suggests a potential role in protecting fungal cells from damage induced by UV radiation or visible light, a common function for pigments in many microorganisms. The synthesis of such compounds is often a response to environmental cues, allowing the fungus to adapt to changing conditions. numberanalytics.com

Aspect Description Source(s)
Compound Class Azaphilone Polyketide mdpi.com
Organism Monascus spp. mdpi.com
Metabolite Type Secondary Metabolite nih.govnumberanalytics.com
Putative Ecological Role Inhibition of microbial competitors. reading.ac.ukresearchgate.netsciopen.com
Putative Physiological Role Photoprotection (higher stability than red pigments). researchgate.net

Intracellular Localization and Function of this compound within Monascus Cells

The biosynthesis of this compound and other Monascus pigments (MPs) is a complex, spatially organized process within the fungal cell. nih.gov Research using fluorescent protein tagging has revealed that the enzymes responsible for the pigment biosynthetic pathway are compartmentalized in different subcellular locations, including the mitochondria, cytoplasm, and cell wall. nih.gov This separation of synthetic steps is crucial for the orderly production of the final pigment molecules.

The biosynthetic pathway begins in the mitochondria. The polyketide synthase MrPigA, which is responsible for creating the core polyketide backbone of the pigments, is localized to the mitochondria. nih.gov Subsequent modification steps occur in the cytoplasm, carried out by cytosolic enzymes such as the ketoreductase MrPigC, the oxidoreductase MrPigE, and the monooxygenase MrPigN. nih.gov The final stages of synthesis for some pigments involve enzymes bound to the cell wall. For example, the oxidoreductase MrPigF has been confirmed to be localized in the cell wall, and its correct placement is essential for the synthesis of orange pigments, which are derivatives of yellow pigments like this compound. nih.gov This compartmentalization prevents the accumulation of potentially toxic intermediates in any single location and facilitates an efficient metabolic flux from the initial substrates to the final products.

Table 7.2: Subcellular Localization of Monascus Pigment Biosynthetic Enzymes

EnzymeProtein FunctionSubcellular LocationImplication in Pigment SynthesisSource
MrPigA Polyketide SynthaseMitochondriaCatalyzes the initial formation of the pigment backbone. nih.gov
MrPigC KetoreductaseCytoplasmInvolved in the intermediate modification of the polyketide chain. nih.gov
MrPigE OxidoreductaseCytoplasmParticipates in the mid-stage synthesis and modification. nih.gov
MrPigN MonooxygenaseCytoplasmCarries out oxidation steps during pigment maturation. nih.gov
MrPigF OxidoreductaseCell WallCrucial for late-stage synthesis, particularly for orange pigments. nih.gov

Inter-Microbial Interactions Influenced by this compound Production

Microorganisms in nature rarely exist in isolation; they are part of complex communities where they constantly interact. frontiersin.org These interactions, which can be cooperative or competitive, are often mediated by the secretion of secondary metabolites. frontiersin.org Compounds like this compound can act as signaling molecules or as agents of chemical warfare, influencing the behavior and viability of neighboring microbes. numberanalytics.com

The production of this compound is part of the chemical arsenal (B13267) of Monascus that enables it to compete and thrive. The antimicrobial properties associated with Monascus metabolites suggest that these compounds, including the family of pigments to which this compound belongs, can create an inhibitory zone around the fungus, preventing encroachment by other microorganisms. researchgate.netsciopen.com This form of interaction, known as antagonism, is a key factor in shaping the structure of microbial communities. While direct studies isolating the effect of pure this compound on specific microbial interactions are limited, its role can be inferred from the broader biological activities of the azaphilone pigment class.

Co-cultivation Studies with Other Fungi and Microorganisms

Co-cultivation, the practice of growing two or more different microorganisms in the same environment, is a powerful tool for studying microbial interactions and for discovering novel natural products. mdpi.com This method simulates the natural competitive environment of microbes, often activating "silent" or cryptically expressed biosynthetic gene clusters that are not active during standard laboratory monoculture. frontiersin.org

Studies involving the co-cultivation of Monascus species with other fungi, notably Aspergillus niger, have provided significant insights into the chemical dialogue between these organisms. frontiersin.orgnih.gov In one such study, Monascus ruber was co-cultured with A. niger. The results showed that the interaction between the two fungi led to significant changes in the secondary metabolite profile of M. ruber. Most notably, the co-culture induced the production of a novel secondary metabolite by M. ruber that was not detected when the fungus was grown alone. frontiersin.org This demonstrates that inter-fungal communication can trigger the expression of previously silent metabolic pathways in Monascus. These studies underscore that the production of this compound and other secondary metabolites is not static but can be dynamically regulated in response to the presence of other microbes.

Table 7.3.1: Representative Findings from Monascus Co-cultivation Studies

Study OrganismsCultivation MethodKey FindingsImplicationSource
Monascus ruber M7 & Aspergillus niger CBS 513.88Double-Sided Petri Dish (DSPD) to separate hyphae but allow chemical interaction.Co-cultivation induced the production of a novel secondary metabolite in M. ruber M7 not present in monoculture.Inter-fungal interaction activates silent biosynthetic gene clusters in Monascus. frontiersin.org
Monascus spp. & Aspergillus nigerMixed starter culture for "Black-skin-red-koji".Harmonious growth of both fungi, with A. niger on the surface and Monascus spp. inside.A natural example of a stable fungus-fungus interaction influencing metabolite production. frontiersin.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.